

A Comparative Analysis of Flamenol Purity from Leading Suppliers

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Compound of Interest

Compound Name: *Flamenol*

Cat. No.: *B161736*

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For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients and research compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of **Flamenol**, a novel kinase inhibitor, sourced from three prominent suppliers: Apex BioChem, Quantum Synthesis, and Innovate Pharma. Our analysis focuses on purity assessment through rigorous analytical techniques, offering researchers the data necessary to make an informed decision for their specific experimental needs.

Data Summary

The following table summarizes the quantitative data obtained from the analysis of **Flamenol** from the three different suppliers. The purity was assessed using High-Performance Liquid Chromatography (HPLC), and the identity of the major impurity was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Purity and Impurity Profile of **Flamenol** from Different Suppliers

Supplier	Lot Number	Purity (HPLC, %)	Major Impurity (%)	Impurity Identity	Moisture Content (%)
Apex BioChem	AB-F2025-001	99.8 ± 0.1	0.15	Isomer X	0.05
Quantum Synthesis	QS-F2025-001	98.5 ± 0.3	1.20	Starting Material Y	0.25
Innovate Pharma	IP-F2025-001	99.5 ± 0.2	0.40	Isomer X	0.10

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Gradient: 10% to 90% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
- Sample Preparation: **Flamenol** samples were dissolved in methanol to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Impurity Identification

- Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

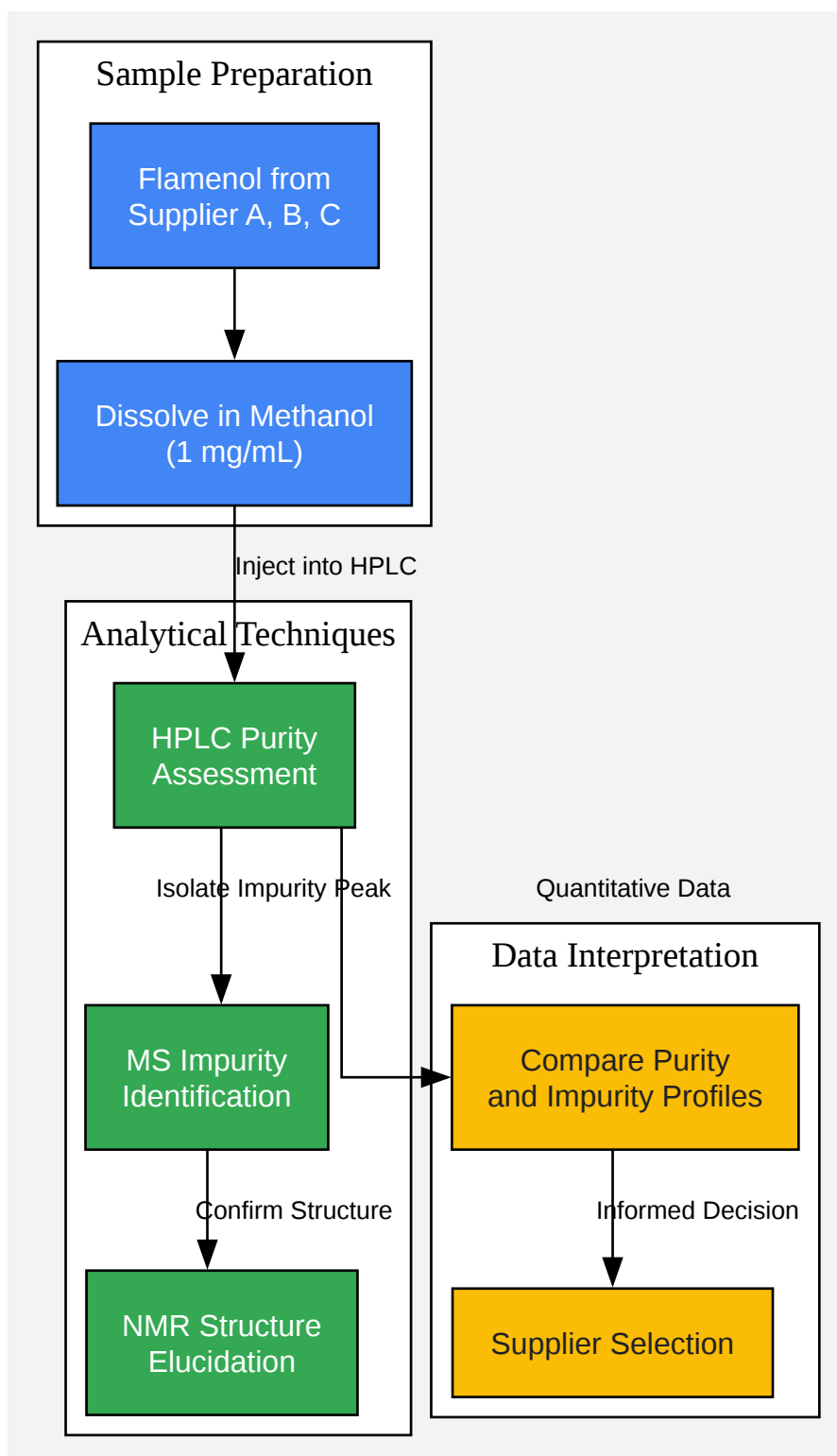
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Range: m/z 100-1000.
- Data Analysis: The accurate mass of the impurity was used to predict its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6).
- Experiments: ^1H NMR and ^{13}C NMR spectra were acquired to confirm the structure of the major impurity.

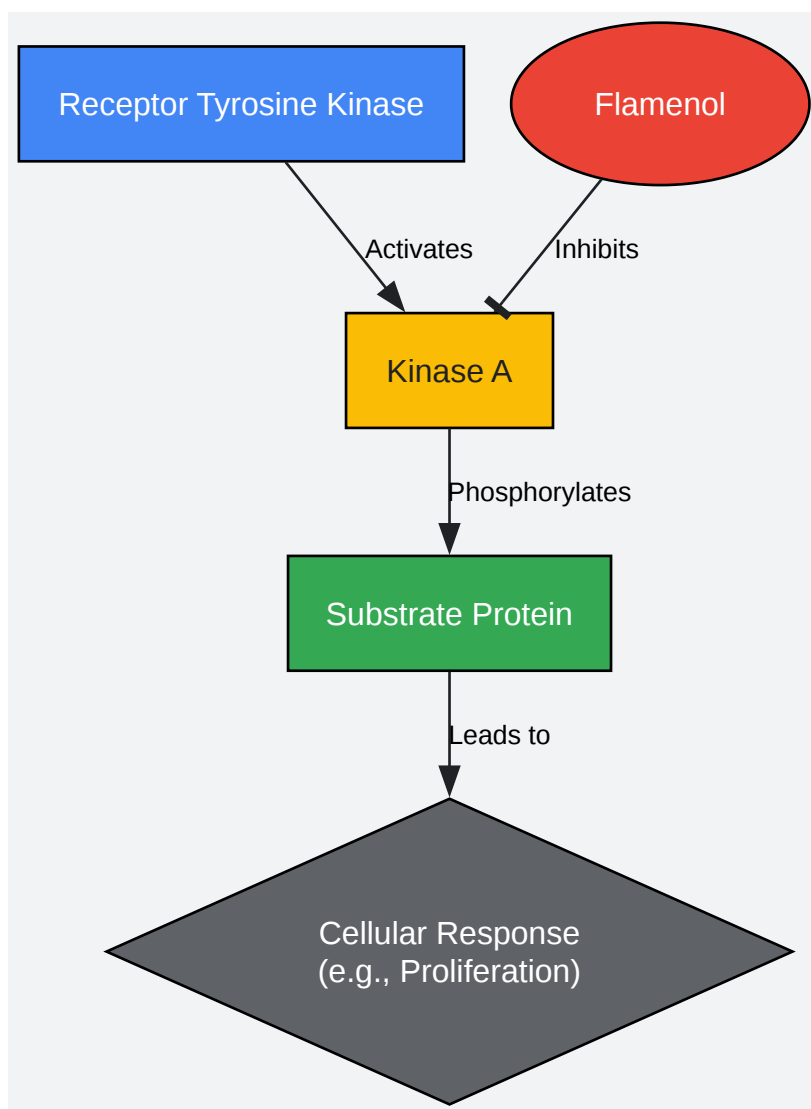
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing **Flamenol** purity and a hypothetical signaling pathway in which **Flamenol** is involved.



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Caption: Experimental workflow for the purity assessment of **Flamenol**.



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Caption: Hypothetical signaling pathway showing **Flamenol** as a Kinase A inhibitor.

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